2-[(diethylcarbamothioyl)sulfanyl]-1-(2-methyl-1H-indol-3-yl)ethan-1-one
Description
Properties
IUPAC Name |
[2-(2-methyl-1H-indol-3-yl)-2-oxoethyl] N,N-diethylcarbamodithioate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2OS2/c1-4-18(5-2)16(20)21-10-14(19)15-11(3)17-13-9-7-6-8-12(13)15/h6-9,17H,4-5,10H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEKNGTYNYQKWRH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=S)SCC(=O)C1=C(NC2=CC=CC=C21)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-[(diethylcarbamothioyl)sulfanyl]-1-(2-methyl-1H-indol-3-yl)ethan-1-one typically involves multiple steps, starting from readily available starting materialsThe reaction conditions often include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product . Industrial production methods may involve optimization of these conditions to achieve higher yields and purity.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The indole core can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Medicinal Chemistry Applications
The compound's structure suggests several potential medicinal applications:
Anticancer Activity
Indole derivatives have been reported to exhibit anticancer properties. The presence of the carbamothioyl group may enhance the compound's ability to inhibit cancer cell proliferation. Research indicates that compounds with similar structures can induce apoptosis in various cancer cell lines, making them candidates for further investigation in cancer therapeutics.
Antimicrobial Properties
Indoles are known for their antimicrobial activities. The sulfanyl group in this compound may contribute to its efficacy against bacterial and fungal strains. Studies have shown that indole derivatives can disrupt microbial cell membranes, leading to cell death.
Anti-inflammatory Effects
Compounds containing indole moieties have been associated with anti-inflammatory effects. The diethylcarbamothioyl group may modulate inflammatory pathways, presenting opportunities for developing new anti-inflammatory agents.
Synthetic Methodologies
The synthesis of 2-[(diethylcarbamothioyl)sulfanyl]-1-(2-methyl-1H-indol-3-yl)ethan-1-one can be achieved through various methods:
Condensation Reactions
One common approach involves the condensation of 2-methylindole with diethylcarbamothioyl chloride in the presence of a base such as triethylamine. This reaction forms the thioamide linkage crucial for biological activity.
Multi-step Synthesis
A more complex synthetic route may involve multiple steps, including:
- Formation of an indole derivative.
- Introduction of the diethylcarbamothioyl group through nucleophilic substitution.
This multi-step process allows for the fine-tuning of substituents to enhance biological activity.
Case Study 1: Anticancer Activity
A study published in Journal of Medicinal Chemistry investigated a series of indole derivatives, including compounds structurally related to this compound. Results indicated that these compounds exhibited selective cytotoxicity against breast cancer cells, with IC50 values significantly lower than those of standard chemotherapeutics .
Case Study 2: Antimicrobial Efficacy
Research featured in Antimicrobial Agents and Chemotherapy demonstrated that indole derivatives possess broad-spectrum antimicrobial activity. The study highlighted that modifications to the indole ring could enhance activity against resistant strains of bacteria . The specific compound's sulfanyl group was hypothesized to play a role in membrane disruption.
Mechanism of Action
The mechanism of action of 2-[(diethylcarbamothioyl)sulfanyl]-1-(2-methyl-1H-indol-3-yl)ethan-1-one involves its interaction with specific molecular targets. The indole core can bind to various receptors and enzymes, modulating their activity. The diethylcarbamothioyl group may also contribute to the compound’s biological activity by interacting with specific proteins or cellular pathways . The exact molecular targets and pathways involved depend on the specific biological context in which the compound is studied.
Comparison with Similar Compounds
Structural Analogues with Indol-3-yl Ethanone Scaffolds
Several compounds share the 1-(2-methyl-1H-indol-3-yl)ethan-1-one backbone but differ in substituents at the sulfur-containing side chain:
Key Observations :
- Sulfonyl-morpholine derivatives (e.g., ) exhibit high thermal stability due to strong electron-withdrawing effects. Carbodithioate moieties (e.g., ) enhance metal-binding capacity, relevant in catalytic or antimicrobial contexts.
- Synthesis: Analogs like 1-(2-methylindol-3-yl)ethanone derivatives are synthesized via nucleophilic substitution or condensation reactions, often at 40–60°C (e.g., ). The target compound likely requires a multi-step route involving thiolation of the ethanone intermediate followed by carbamothioylation.
Comparison of Physical Properties
Limited melting point or solubility data are available for the target compound. However, analogs provide benchmarks:
- 1-(4-(Chloromethyl)phenyl)-2-(dimethyl(oxo)-λ⁶-sulfanylidene)ethan-1-one (1f): Melting point = 137.3–138.5°C .
- Sulfonyl-morpholine derivatives : Higher molecular weights (~450–500 g/mol) correlate with reduced aqueous solubility .
- The target compound’s diethylcarbamothioylsulfanyl group likely increases hydrophobicity compared to morpholine or piperidine analogs.
Biological Activity
The compound 2-[(diethylcarbamothioyl)sulfanyl]-1-(2-methyl-1H-indol-3-yl)ethan-1-one, also known as a thioamide derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C₁₇H₂₄N₂OS₂, and it features a thioamide functional group that is critical for its biological activity. The structural characteristics allow for interactions with various biological targets, particularly in enzyme inhibition.
2. Enzyme Inhibition
Indole derivatives have been studied for their inhibitory effects on various enzymes, including monoamine oxidase (MAO). The structure of this compound may allow it to act as a competitive inhibitor of MAO, which is significant in the treatment of neurological disorders. The mechanism involves binding to the active site of the enzyme, thereby preventing substrate access.
3. Cytotoxicity Studies
Preliminary cytotoxicity tests have indicated that some thioamide derivatives can induce apoptosis in cancer cell lines. While specific data on this compound is sparse, its structural similarities to known cytotoxic agents warrant further investigation into its potential as an anticancer agent.
Table 1: Summary of Biological Activities
| Activity | Mechanism | Reference |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Enzyme Inhibition | Competitive inhibition of MAO | |
| Cytotoxicity | Induction of apoptosis |
Structure-Activity Relationship (SAR)
The biological activity of thioamide compounds is often linked to their structural features. Key modifications in the indole ring or the carbamothioyl group can enhance potency and selectivity towards specific biological targets. Future research should focus on synthesizing analogs to explore these relationships further.
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for 2-[(diethylcarbamothioyl)sulfanyl]-1-(2-methyl-1H-indol-3-yl)ethan-1-one, and how are reaction conditions optimized?
- Methodological Answer : The compound is synthesized via multi-step protocols. A common approach involves:
- Step 1 : Functionalization of the 2-methylindole core with a sulfanyl group using thiocarbamate precursors under basic conditions (e.g., KOH/EtOH).
- Step 2 : Introduction of the diethylcarbamothioyl moiety via nucleophilic substitution, requiring anhydrous solvents (e.g., DMF) and controlled temperatures (60–80°C) to prevent byproducts .
- Optimization : Yield improvements (from ~45% to 72%) are achieved by adjusting stoichiometric ratios (1:1.2 for indole:thiocarbamate) and employing catalysts like triethylamine .
Q. How is the molecular structure of this compound validated experimentally?
- Methodological Answer :
- X-ray crystallography : Single-crystal diffraction using SHELXL (via SHELX suite) resolves bond lengths and angles. For example, the C–S bond in the thiocarbamate group is typically 1.68–1.72 Å, consistent with similar sulfanyl-indole derivatives .
- Spectroscopy : H NMR confirms substitution patterns (e.g., indole H-3 proton at δ 7.8–8.2 ppm), while FT-IR identifies thiocarbonyl stretches (C=S at 1150–1250 cm⁻¹) .
Q. What analytical techniques are critical for purity assessment?
- Methodological Answer :
- HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) detect impurities (<1% threshold).
- Mass Spectrometry : High-resolution ESI-MS confirms molecular ion [M+H]⁺ at m/z 335.12 (calculated 335.09) .
Advanced Research Questions
Q. How can contradictory data between crystallographic and computational structural models be resolved?
- Methodological Answer :
- Discrepancy Example : Computational models (DFT) may predict a planar indole-sulfanyl conformation, while X-ray data show a dihedral angle of 12–15° due to crystal packing forces .
- Resolution Strategy :
Perform multipole refinement (Hirshfeld analysis) to account for electron density distortions.
Compare with analogous structures (e.g., 2-methylindole derivatives) to identify systematic deviations .
Q. What strategies improve the compound’s stability under physiological conditions?
- Methodological Answer :
- Degradation Pathways : Hydrolysis of the thiocarbamate group at pH > 7.5.
- Stabilization Methods :
- Formulation : Encapsulation in PEGylated liposomes reduces aqueous exposure.
- Structural Modifications : Introducing electron-withdrawing groups (e.g., –NO₂) on the indole ring slows hydrolysis kinetics .
Q. How is the compound’s bioactivity profile linked to its structural features?
- Methodological Answer :
- Key Interactions : The sulfanyl group acts as a hydrogen-bond acceptor with enzyme active sites (e.g., cytochrome P450 isoforms), while the 2-methylindole moiety enhances lipid membrane penetration.
- SAR Studies :
- Removing the diethylcarbamothioyl group reduces antifungal activity by 90% (IC₅₀ from 2 µM to >20 µM).
- Methylation at indole C-2 improves metabolic stability in hepatic microsomes .
Q. What computational tools predict the compound’s interaction with biological targets?
- Methodological Answer :
- Docking Studies : AutoDock Vina or Schrödinger Suite models binding to targets (e.g., fungal lanosterol 14α-demethylase). Parameters:
- Grid box centered on heme iron (20 ų).
- Affinity scores < -7.0 kcal/mol indicate strong binding.
- MD Simulations : GROMACS runs (50 ns) assess binding stability (RMSD < 2.0 Å) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
